3-fluoroazetidine-3-carbonitrile hydrochloride
CAS No.: 2231676-20-1
Cat. No.: VC11508901
Molecular Formula: C4H6ClFN2
Molecular Weight: 136.55 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2231676-20-1 |
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Molecular Formula | C4H6ClFN2 |
Molecular Weight | 136.55 g/mol |
IUPAC Name | 3-fluoroazetidine-3-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C4H5FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,2-3H2;1H |
Standard InChI Key | MTVMHXOLRULCFW-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)(C#N)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Fluoroazetidine-3-carbonitrile hydrochloride belongs to the azetidine family, a four-membered nitrogen-containing heterocycle. The molecule features a fluorine atom and a cyano group at the 3-position of the azetidine ring, with a hydrochloride salt counterion. Key structural attributes include:
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Molecular Formula: Hypothesized as (assuming a cyano substitution at the 3-position).
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Molecular Weight: Estimated at ~146.56 g/mol.
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Structural Features: The strained azetidine ring, fluorination, and nitrile functionalization confer unique reactivity and polarity.
Comparative analysis with the closely related 3-fluoroazetidine hydrochloride (CAS 617718-46-4) reveals shared characteristics :
The cyano group in the hypothesized compound likely enhances electrophilicity and hydrogen-bonding capacity, influencing its solubility and reactivity .
Synthesis and Reaction Pathways
While no direct synthesis routes for 3-fluoroazetidine-3-carbonitrile hydrochloride are documented, methodologies for analogous fluorinated azetidines offer plausible strategies:
Fluorinated Azetidine Synthesis
The synthesis of 3-fluoroazetidine hydrochloride involves:
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Ring-Closing Reactions: Treatment of β-fluoroamines with base-induced cyclization .
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Halogen Exchange: Substitution of hydroxyl or chloro groups with fluorine using agents like (diethylaminosulfur trifluoride) .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
Fluorinated azetidines are valued for:
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Bioisosteric Replacement: Mimicking carbonyl or hydroxyl groups while improving metabolic stability .
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BCL6 Inhibition: Analogous compounds (e.g., tricyclic quinolinones) show activity in disrupting oncogenic protein-protein interactions .
The cyano group in 3-fluoroazetidine-3-carbonitrile hydrochloride could enhance binding affinity to enzymatic pockets via dipole interactions or covalent modification.
Agrochemistry
Nitrile-containing azetidines may serve as precursors for herbicides or insecticides, leveraging their electrophilic reactivity .
Future Research Directions
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Synthetic Optimization: Develop mild conditions for cyano introduction without ring degradation.
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Biological Screening: Evaluate anticancer, antimicrobial, and CNS activity in vitro.
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Crystallographic Studies: Resolve 3D structures to guide rational drug design.
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